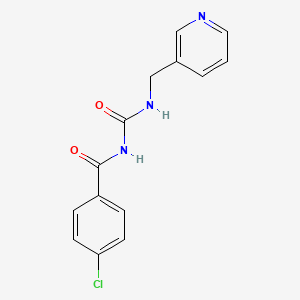

4-chloro-N-((pyridin-3-ylmethyl)carbamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

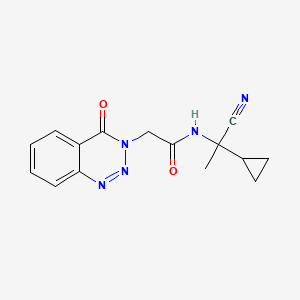

“4-chloro-N-((pyridin-3-ylmethyl)carbamoyl)benzamide” is a chemical compound with the molecular formula C14H12ClN3O2. It is a derivative of benzamide, which is a class of compounds known for their wide range of pharmacological effects .

Synthesis Analysis

The synthesis of benzamide derivatives, including “this compound”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of “this compound” includes a benzamide core with a chlorine atom at the 4-position and a pyridin-3-ylmethyl group attached to the carbamoyl nitrogen .Scientific Research Applications

Metabolic Pathways and Disposition

4-chloro-N-((pyridin-3-ylmethyl)carbamoyl)benzamide, as part of the study on compounds with similar structures, has been investigated for its absorption, distribution, metabolism, and excretion (ADME) properties. One notable compound, GDC-0449 (vismodegib), exhibits extensive metabolism in rats and dogs, primarily through oxidation and subsequent phase II glucuronidation or sulfation. It also undergoes a unique metabolic pathway involving pyridine ring opening, which is not common among compounds of its class. This research provides valuable insights into the metabolic fate and disposition of similar compounds, highlighting the importance of understanding metabolic pathways for drug development and safety assessment (Yue et al., 2011).

Photocatalytic Degradation of Environmental Pollutants

Research has shown that pyridine-based compounds, which share structural similarities with this compound, can be effectively degraded in water through photocatalysis using TiO2. This process results in the rapid elimination of noxious chemicals, such as pyridine and benzamide, from water. The study provides insights into the environmental applications of photocatalytic degradation processes for the removal of harmful chemical compounds, potentially contributing to the development of cleaner water treatment methods (Maillard-Dupuy et al., 1994).

Antimicrobial Activity

Compounds derived from this compound have been explored for their antimicrobial properties. For example, derivatives synthesized through reactions with various nucleophiles have been evaluated for antibacterial and antifungal activities. These studies suggest the potential of this compound derivatives as a basis for developing new antimicrobial agents, offering a promising avenue for the treatment of infections (Naganagowda & Petsom, 2011).

Cancer Therapy and Drug Development

Research into compounds structurally related to this compound has contributed to the development of potential cancer therapies. Studies have focused on inhibiting specific pathways, such as the Hedgehog signaling pathway, by small molecule inhibitors, highlighting the therapeutic potential of these compounds in treating various cancers. This research underscores the importance of molecular design and synthesis in discovering new drugs for cancer therapy (Mallams et al., 1998).

properties

IUPAC Name |

4-chloro-N-(pyridin-3-ylmethylcarbamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O2/c15-12-5-3-11(4-6-12)13(19)18-14(20)17-9-10-2-1-7-16-8-10/h1-8H,9H2,(H2,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSJWAPBSMHHON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49732375 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-[(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2745326.png)

![2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine](/img/structure/B2745329.png)

![4-(2-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2745335.png)

![2-Amino-6-methyl-4-(3-thienyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2745338.png)

![3-Methoxy-N-methyl-N-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2745339.png)

![N-(2,3-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2745340.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide](/img/structure/B2745343.png)

![5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B2745344.png)